molecular formula C15H13BrClNO2 B4034663 2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4034663
M. Wt: 354.62 g/mol
InChI Key: BQZSGNYCWMFXKJ-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H13BrClNO2 and its molecular weight is 354.62 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-bromo-2-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is 352.98182 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied. For instance, the crystal structure of dimethyl-l-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, a product related to the subject compound, was analyzed in space group Ρ 1. This study helped in understanding the synthesis process of pyrazol rings and the final position of the phenyl ring (Jager & Otterbein, 1980).

Chiral Molecule Synthesis

The synthesis of chiral C2-symmetric molecules, like the transformation of (-)-(1R,3S,4S,6R,8R)-4-bromo-3-methoxy-2-oxatricyclo[4.3.1.0(3,8)]decan-10-one into a chiral C2-symmetric molecule, is a significant application. Such transformations are crucial in the development of various pharmaceutical and chemical compounds (Žilinskas, Stončius, & Butkus, 2005).

Synthesis of Amino Derivatives

Amino derivatives of related compounds, like 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione, have been prepared. These derivatives are anticipated to have significant applications in psychotropic and/or anti-HIV agents (Kossakowski, Wojciechowska, & Kozioł, 2006).

Beta-Adrenolytic Potential

The synthesis of aminoalkanol derivatives of related compounds has been explored for their potential as beta-adrenolytics. These studies are vital for developing new therapeutic agents (Kossakowski & Wojciechowska, 2006).

Structural Analysis and Reaction Investigation

The structural analysis of similar compounds and the theoretical investigation of reactions involved in their preparation have been carried out. This research is crucial for understanding the chemistry and potential applications of these compounds in various fields (Silva et al., 2018).

Anticonvulsant Activity Study

Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives has shown their potential as anticonvulsants. This research contributes significantly to the development of new drugs for treating seizure disorders (Obniska, Kamiński, & Tatarczyńska, 2006).

Vibrational Spectroscopy and Computational Studies

The vibrational spectroscopic and computational study of similar compounds provides insights into their molecular structures, which is vital for their application in material science and pharmaceuticals (Renjith et al., 2014).

Properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c16-9-3-4-11(10(17)6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h3-4,6-8,12-13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZSGNYCWMFXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
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2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
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2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(4-bromo-2-chlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.